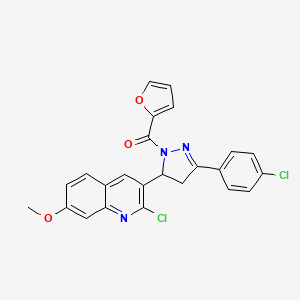
(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C24H17Cl2N3O3 and its molecular weight is 466.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of action
Many compounds with similar structures are known to interact with various receptors or enzymes in the body. For example, indole derivatives are known to bind with high affinity to multiple receptors .
Mode of action
The interaction of a compound with its target often involves the formation of a complex, which can lead to changes in the target’s function. For instance, compounds can react with nucleophilic sites on their targets, leading to the formation of products like oximes and hydrazones .
生物活性
The compound (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone , known by its CAS number 442649-66-3, is a complex organic molecule that belongs to the class of quinoline derivatives. This compound has garnered interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is C27H21Cl2N3O3 with a molecular weight of 506.4 g/mol. The IUPAC name is [3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-(2-chlorophenyl)methanone. Its structure features a quinoline core linked to a pyrazole and furan moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H21Cl2N3O3 |
| Molecular Weight | 506.4 g/mol |
| IUPAC Name | [3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-(2-chlorophenyl)methanone |
| InChI Key | LFXVCVJRCDFZCC-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with specific biological targets such as enzymes, receptors, and nucleic acids. The mechanism involves modulation of various signaling pathways, potentially inhibiting or activating specific biological functions. Detailed studies using molecular docking and structure-activity relationship (SAR) analyses have been conducted to elucidate these interactions.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:
-
In vitro Studies : Antimicrobial tests revealed moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to assess potency.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 100
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- A549 (lung cancer)
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties, particularly against RNA viruses. Its efficacy in inhibiting viral replication is currently under investigation.
Case Studies
Several studies have highlighted the biological significance of quinoline derivatives similar to the compound :
- Study on Antimicrobial Properties : A recent publication demonstrated that a series of quinoline-based compounds exhibited varying degrees of antimicrobial activity against clinical isolates, emphasizing the potential for developing new antibiotics.
- Anticancer Research : Another study focused on the synthesis and evaluation of quinoline derivatives showed that modifications in the structure significantly enhanced their anticancer activity through targeted delivery mechanisms.
特性
IUPAC Name |
[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3O3/c1-31-17-9-6-15-11-18(23(26)27-19(15)12-17)21-13-20(14-4-7-16(25)8-5-14)28-29(21)24(30)22-3-2-10-32-22/h2-12,21H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQVOUJSZJJOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C4=CC=CO4)C5=CC=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













